4-(1-benzyl-1H-pyrazol-4-yl)-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The starting materials are usually pyrazole derivatives, which undergo a series of reactions including cyclization, substitution, and condensation to form the final triazole structure. Common reagents used in these reactions include hydrazines, aldehydes, and sulfur sources. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and quality. Purification methods such as crystallization, distillation, and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized triazole derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its biological activity can be explored for potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Medicine: The compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Industry: Its unique chemical properties can be utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities.
Benzylpyrazole: Known for its use in medicinal chemistry and drug development.
Methylpyrazole: Another pyrazole derivative with potential biological applications.
Uniqueness
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of benzyl and methylpyrazole groups attached to a triazole ring. This structure imparts specific chemical and biological properties that may not be present in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C16H15N7S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-(1-methylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N7S/c1-21-10-13(7-17-21)15-19-20-16(24)23(15)14-8-18-22(11-14)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,20,24) |
InChI Key |
VKKGAYRZGBDGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NNC(=S)N2C3=CN(N=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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